1-Fluoro-4-(propane-2-sulfonyl)benzene
Overview
Description
1-Fluoro-4-(propane-2-sulfonyl)benzene is an organic compound with the molecular formula C9H11FO2S and a molecular weight of 202.25 g/mol . It is a derivative of benzene, where a fluorine atom and a propane-2-sulfonyl group are substituted at the para positions of the benzene ring . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Fluoro-4-(propane-2-sulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of fluorobenzene with propane-2-sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Fluoro-4-(propane-2-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the fluorine and sulfonyl groups direct incoming electrophiles to the ortho and para positions relative to the existing substituents.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common reagents used in these reactions include Lewis acids (e.g., AlCl3), nucleophiles (e.g., OH-, NH2-), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-4-(propane-2-sulfonyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(propane-2-sulfonyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions . The fluorine atom and sulfonyl group influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Fluoro-4-(propane-2-sulfonyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(methylsulfonyl)benzene: This compound has a methylsulfonyl group instead of a propane-2-sulfonyl group, which affects its reactivity and applications.
1-Fluoro-4-(ethylsulfonyl)benzene:
1-Fluoro-4-(butane-2-sulfonyl)benzene: This compound has a butane-2-sulfonyl group, which alters its reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
1-fluoro-4-propan-2-ylsulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBPGUFVMVNSOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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